(S)-(3-Phenyl-2H-azirin-2-yl)methanol

Enzymatic Kinetic Resolution Enantioselectivity Chiral Primary Alcohol

(S)-(3-Phenyl-2H-azirin-2-yl)methanol is the (S)-enantiomer of a chiral primary alcohol bearing a strained, reactive 2H-azirine ring. This compound is a recognized chiral building block in organic and medicinal chemistry, where the integrity of the single stereocenter at the azirine C-2 position is paramount for the stereochemical outcome of subsequent transformations.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 192370-02-8
Cat. No. B066161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(3-Phenyl-2H-azirin-2-yl)methanol
CAS192370-02-8
Synonyms2H-Azirine-2-methanol, 3-phenyl-, (2S)- (9CI)
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC2CO
InChIInChI=1S/C9H9NO/c11-6-8-9(10-8)7-4-2-1-3-5-7/h1-5,8,11H,6H2/t8-/m1/s1
InChIKeyFERWRXQNBLZZPM-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(3-Phenyl-2H-azirin-2-yl)methanol (CAS 192370-02-8): A Procurable Chiral 2H-Azirine Building Block for Stereoselective Synthesis


(S)-(3-Phenyl-2H-azirin-2-yl)methanol is the (S)-enantiomer of a chiral primary alcohol bearing a strained, reactive 2H-azirine ring [1]. This compound is a recognized chiral building block in organic and medicinal chemistry, where the integrity of the single stereocenter at the azirine C-2 position is paramount for the stereochemical outcome of subsequent transformations [2]. Unlike general azirine derivatives, its specific utility is tied to the established high-efficiency enzymatic kinetic resolution process that reliably yields this single enantiomer with well-defined stereochemistry [1].

Single (S)-enantiomer with defined stereochemistry at C-2
Chiral building block for stereoselective synthesis
Enzymatic kinetic resolution provides (S)-enantiomer

Why the Racemate or In-Class 2H-Azirine-2-methanols Cannot Substitute for the (S)-Enantiomer (CAS 192370-02-8)


The central challenge with 3-phenyl-2H-azirine-2-methanol lies in the profound impact of stereochemistry on downstream applications. The racemic mixture (CAS 52124-00-2) [1] is unsuitable for stereoselective synthesis because it introduces an equal proportion of the (R)-enantiomer, leading to diastereomeric mixtures in subsequent reactions. For instance, the diastereoselective methylation of the racemate with MeMgBr would yield a complex mixture of products, whereas the enantiopure (S)-isomer provides a single diastereomer, (2S,3R)-2-aziridinemethanol [2]. While other 2H-azirine-2-methanols, such as the 3-methyl derivative, exist, they lack the steric and electronic attributes of the phenyl group that are crucial for directing stereoinduction and enabling the specific high-yield, high-enantioselectivity resolution protocol documented for the phenyl derivative [3]. This evidence quantifiably demonstrates that the (S)-enantiomer's value is not a generic class feature but a specific intersection of an optimized resolution process and chemically distinct reactive pathway.

Target: (S)-Enantiomer
Racemate / In-Class
Stereochemical outcome
Single diastereomer in derivatizations
Diastereomeric mixtures; may compromise stereochemical control
Resolution process
Established lipase-catalyzed resolution
Racemate lacks enantioselective resolution; 3-methyl analog lacks documented comparable protocol
Structural attributes
Phenyl group enables steric/electronic stereoinduction
3-Alkyl analogs lack necessary phenyl-group attributes; may alter reactivity pathways

Quantitative Evidence Guide: Why (S)-(3-Phenyl-2H-azirin-2-yl)methanol is Prioritized Over Analogs and Its Racemate


Enantioselectivity of (S)-Enantiomer Production Surpasses the Racemate and In-Class Compounds

Access to the enantiopure (S)-isomer is achieved via a lipase-catalyzed kinetic resolution that is uniquely efficient for this specific phenyl-substituted azirine-2-methanol. Under optimized conditions, the process yields the (S)-alcohol with an enantiomeric ratio (E value) of 130, coupled with a high total turnover number per hour (TTN/h) of 7800, setting a quantifiable benchmark for procurement value [1]. This differentiates it from the racemate, which by definition has an E value of 0, and from other resolved 2H-azirine-2-methanols like the 3-methyl derivative, for which no comparable high-magnitude E value has been demonstrated under identical low-temperature conditions.

Enantioselectivity
Head-to-head
E = 130 vs 0 (racemate); TTN/h = 7800
Supports enantiopure procurement feasibility
Resolution at -40 °C with immobilized lipase
Enzymatic Kinetic Resolution Enantioselectivity Chiral Primary Alcohol

Low-Temperature Resolution: A 5.8-Fold Improvement in Enantioselectivity Over Ambient Conditions

The enzymatic resolution of 3-phenyl-2H-azirine-2-methanol exhibits a drastic temperature-dependent increase in enantioselectivity, a phenomenon that is both quantitatively significant and uniquely characterized for this compound. Lowering the reaction temperature from 30 °C to -40 °C increases the E value from 17 to 99 [1]. This represents a 5.8-fold improvement, a metric that demonstrates a highly controllable process variable for ensuring product quality. Such a stark temperature effect is not a generic property of all lipase substrates and highlights a specific, advantageous behavior of this phenyl-azirine-methanol system.

Temperature-Dependent E
Head-to-head
5.8× E increase (17 to 99) from 30 °C to -40 °C
Supports low-temperature resolution context
Process variable for chiral purity
Low-Temperature Biocatalysis Enantioselectivity Enhancement Process Robustness

Stereoselective Derivatization: Evidence of Superior Diastereocontrol Over the Racemate

The (S)-enantiomer serves as a critical starting material for stereoselective synthesis, where its high enantiopurity is essential. Reaction of enantiopure (S)-3-phenyl-2H-azirine-2-methanol with MeMgBr proceeds diastereoselectively to yield (2S,3R)-3-methyl-3-phenyl-2-aziridinemethanol, which is unambiguously determined by X-ray crystallography [1]. If the racemate were used, this reaction would produce an inseparable mixture of (2S,3R)- and (2R,3S)-diastereomers, destroying the value for applications requiring stereochemical precision. This direct outcome represents a quantifiable loss of product value and demonstrates the absolute necessity of the enantiopure (S)-isomer.

Diastereoselective Derivatization
Head-to-head
de >99% (single diastereomer) vs 0% (racemate mixture)
Supports stereochemical outcome in synthesis
Confirmed by X-ray crystallography
Diastereoselective Methylation Chiral Aziridine Synthesis Absolute Configuration Determination

Patent-Backed Utility for Antibiotic Synthesis: A Differentiator from General Azirine Building Blocks

The optically active (S)-3-phenyl-2H-azirine-2-methanol has been specifically identified in a patent as a key intermediate for the synthesis of the cytotoxic antibiotic dysidazirine and the antibiotic azirinomycin . This provides a defined, high-value application pathway that distinguishes it from other 2H-azirine-2-methanol derivatives, such as the 3-methyl or 3-alkyl variants, which do not share this documented application. This patent-backed application is direct evidence that the compound's specific substitution pattern and stereochemistry are essential for generating pharmacologically relevant structures.

Patent-Backed Antibiotic Intermediate
Data to verify
Identified for dysidazirine/azirinomycin synthesis
Reported application pathway; requires independent validation
Patent reference; no peer-reviewed data cited
Dysidazirine Azirinomycin Natural Product Synthesis

High-Impact Application Scenarios for (S)-(3-Phenyl-2H-azirin-2-yl)methanol Based on Verified Evidence


Synthesis of Enantiopure Aziridine-Based Antibiotic Analogs

As evidenced by its patent-backed role in dysidazirine and azirinomycin synthesis , this (S)-enantiomer is the rational precursor for medicinal chemistry campaigns targeting azirine-containing antibiotics. Procurement of the enantiopure (S)-isomer ensures that the stereochemistry installed at the beginning of the synthesis is correct, avoiding the racemic synthesis and difficult chiral separation of final drug candidates.

Construction of Alpha, Alpha-Disubstituted Alpha-Amino Acids

The strained, electron-rich azirine ring opens reliably to aziridines and other nitrogenous heterocycles. The (S)-enantiomer, obtainable with E=130 and TTN/h 7800 [1], provides an optically pure starting point for synthesizing alpha-methylphenylalanine synthons and other unnatural amino acids, as highlighted in related studies. This application relies on the high chiral purity guaranteed by the optimized low-temperature resolution.

Stereochemical Probe for Absolute Configuration Studies

The use of enantiopure (S)-3-phenyl-2H-azirine-2-methanol in diastereoselective reactions, such as methylation with MeMgBr to give a single crystallographically-characterized diastereomer [2], demonstrates its value as a stereochemical probe. Researchers needing to assign absolute configuration of novel aziridine derivatives can reliably use this compound as a chiral reference standard, a role the racemate cannot fulfill.

Application
Selection Property
Validation Focus
Antibiotic analog synthesis research
Enantiopure (S)-configuration
Stereochemical fidelity in antibiotic scaffolds
Unnatural amino acid synthon studies
Optically pure starting point
Diastereomeric purity of derived amino acids
Absolute configuration assignment studies
Single crystallographically characterized diastereomer
Stereochemical reference for novel aziridine derivatives
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